3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
Descripción
Propiedades
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-4-6-20(7-5-15)31(26,27)25-10-8-16(9-11-25)22-23-21(24-30-22)17-12-18(28-2)14-19(13-17)29-3/h4-7,12-14,16H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGTXIKHMQSUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives.
Introduction of the 3,5-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the tosylpiperidinyl group: This can be done through nucleophilic substitution reactions, where the piperidine ring is tosylated and then attached to the oxadiazole core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Substitution Reactions at the Tosyl Group
The tosyl (-SO₂C₆H₄CH₃) group on the piperidine nitrogen serves as a protective moiety and a potential site for nucleophilic substitution.
Key Reactions:
-
Desulfonylation : Under strongly acidic conditions (e.g., HBr/AcOH), the tosyl group is cleaved to yield a free piperidine amine .
-
Nucleophilic Displacement : Primary amines (e.g., benzylamine) or thiols can displace the tosyl group in polar aprotic solvents (e.g., DMF) at elevated temperatures .
Example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HBr (48%)/AcOH | Reflux, 6 hr | 5-(piperidin-4-yl)-1,2,4-oxadiazole | 72% | |
| Benzylamine/DMF | 80°C, 12 hr | N-Benzyl-piperidine-oxadiazole derivative | 58% |
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits moderate aromaticity, enabling electrophilic substitution and ring-opening reactions.
Electrophilic Substitution
The electron-deficient oxadiazole ring undergoes halogenation or nitration at the 3-position under controlled conditions :
-
Nitration : Fuming HNO₃/H₂SO₄ at 0–5°C introduces a nitro group.
-
Bromination : Br₂ in CCl₄ yields mono-brominated derivatives.
Example:
| Reaction | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Bromination | Br₂/CCl₄, 0°C | 3-Bromo-1,2,4-oxadiazole derivative | >90% |
Ring-Opening Reactions
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the oxadiazole ring to form a diamide .
-
Reduction : LiAlH₄ reduces the ring to a diamine intermediate.
Modification of the 3,5-Dimethoxyphenyl Group
The methoxy substituents direct electrophilic aromatic substitution (EAS) to the para and ortho positions.
Reported Reactions:
-
Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, yielding hydroxyl substituents .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position .
Example:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃/CH₂Cl₂, 0°C | 3,5-Dihydroxyphenyl-oxadiazole derivative | 65% |
Cross-Coupling Reactions
The aromatic rings participate in Pd-catalyzed couplings for structural diversification:
Suzuki-Miyaura Coupling :
-
The 3,5-dimethoxyphenyl group undergoes coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃.
Example:
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 3,5-Dimethoxyphenyl | PhB(OH)₂, Pd(PPh₃)₄ | Biaryl-oxadiazole hybrid | 82% |
Biological Activity and Mechanistic Insights
While not a direct reaction, the compound’s bioactivity informs its reactivity:
Aplicaciones Científicas De Investigación
Chemistry
- Building Block in Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for further modifications and derivatizations to create novel compounds with enhanced properties.
Biology
- Biological Activity Studies : Research has indicated that compounds containing oxadiazole rings exhibit significant biological activities including antimicrobial and anticancer properties. For instance, derivatives of oxadiazoles have shown efficacy against various cancer cell lines such as glioblastoma .
Medicine
- Potential Therapeutic Applications : Ongoing studies are investigating the compound's potential as a drug candidate for treating diseases such as cancer and diabetes. In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells and lower glucose levels in diabetic models .
Case Studies
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the tosylpiperidinyl group.
5-(1-Tosylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the 3,5-dimethoxyphenyl group.
3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of both the 3,5-dimethoxyphenyl group and the tosylpiperidinyl group in 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole makes it unique
Actividad Biológica
3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article summarizes its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure known for its diverse biological activities. The presence of the 3-(3,5-dimethoxyphenyl) and 1-tosylpiperidin-4-yl moieties contributes to its pharmacological profile.
Biological Activity Overview
-
Anticancer Activity :
The oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(3,5-dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. Research indicates that certain derivatives have IC50 values in the range of 1.95–4.24 µM against various cancer cell lines . -
Antibacterial Properties :
Some studies have demonstrated that oxadiazole derivatives possess antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) reported for these compounds are significantly lower than those of standard antibacterial agents like Ampicillin . -
Antitubercular Activity :
Compounds containing the oxadiazole ring have also been evaluated for their activity against Mycobacterium tuberculosis. Certain derivatives showed promising results with effective concentrations as low as 62.5 μg/mL .
Table 1: Summary of Biological Activities
| Activity Type | Compound Example | IC50 / MIC Values | Reference |
|---|---|---|---|
| Anticancer | Compound 3a | IC50 = 2.52 µM (MCF-7) | |
| Antibacterial | Compound 5a | MIC = 7.9 μg/mL | |
| Antitubercular | Compound 13 | 62.5 μg/mL |
Detailed Research Findings
Alam et al. synthesized various oxadiazole derivatives and assessed their anticancer activity against MCF-7 and HCT-116 cell lines. They found that some compounds exhibited superior potency compared to established drugs like Doxorubicin and 5-Fluorouracil .
Ningegowda et al.'s work on antimycobacterial activity highlighted that specific oxadiazole derivatives could be optimized for better efficacy against tuberculosis .
Ribeiro et al. focused on the molecular docking studies of oxadiazoles, revealing their potential to inhibit key enzymes involved in cancer proliferation such as HDAC and telomerase .
The biological activity of oxadiazoles is attributed to their ability to interact with various biological targets:
- Thymidylate Synthase (TS) : Inhibition leads to reduced DNA synthesis in cancer cells.
- Histone Deacetylases (HDAC) : Affecting gene expression related to cancer progression.
- Telomerase : Targeting this enzyme can lead to senescence in cancer cells.
Q & A
Q. What are the common synthetic routes for preparing 3-(3,5-dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via cyclization of amidoxime intermediates with activated carboxylic acid derivatives. For example, a two-step approach involves (1) forming the 1,2,4-oxadiazole ring by reacting a nitrile precursor (e.g., 3,5-dimethoxyphenyl nitrile) with hydroxylamine, followed by (2) coupling with a tosylpiperidine derivative under reflux in polar aprotic solvents (e.g., DMF or DMSO).
- Purification : Use flash column chromatography (e.g., silica gel, heptane:isopropyl acetate gradients) to isolate the product.
- Characterization : Validate purity via HPLC (>95% purity threshold) and confirm structure using -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, tosyl methyl at δ 2.4 ppm) and mass spectrometry (e.g., molecular ion peak matching theoretical mass).
Q. What analytical techniques are critical for confirming the structural integrity of this oxadiazole derivative?
- Methodological Answer :
- NMR Spectroscopy : Key signals include aromatic protons from the dimethoxyphenyl group (δ 6.5–7.0 ppm, split due to substitution pattern) and the tosyl group’s methyl resonance (δ 2.4 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with a mass error <5 ppm.
- HPLC-PDA : Ensure a single peak at λ = 254 nm, with retention time matching a reference standard.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and scalability for this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DME, DMF) at varying temperatures (50–100°C) to balance reactivity and side-product formation. Evidence shows DME at 50°C achieves 99% yield in analogous oxadiazole syntheses.
- Catalysis : Explore transition-metal catalysts (e.g., Pd/Cu) for coupling steps.
- Scale-Up Adjustments : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale purification.
Q. How should contradictory biological activity data be analyzed for oxadiazole derivatives like this compound?
- Methodological Answer :
- Assay Validation : Replicate assays under standardized conditions (e.g., cell line viability, enzyme inhibition protocols). For example, discrepancies in HIV fusion inhibition data may arise from variations in cell type (e.g., TZM-bl vs. PBMCs).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing dimethoxyphenyl with trifluoromethyl groups reduces antiviral potency but enhances CNS penetration).
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like GSK-3β or viral fusion proteins.
Q. What strategies are recommended for evaluating the pharmacokinetic properties of this compound in preclinical studies?
- Methodological Answer :
- In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and permeability via Caco-2 cell monolayers.
- In Vivo Profiling : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma levels.
- Blood-Brain Barrier (BBB) Penetration : Use logP calculations (optimal range: 2–3) and in situ perfusion models to predict CNS activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
